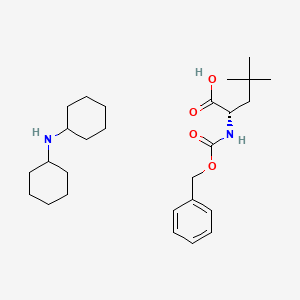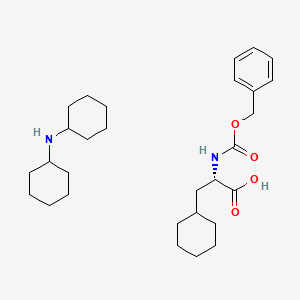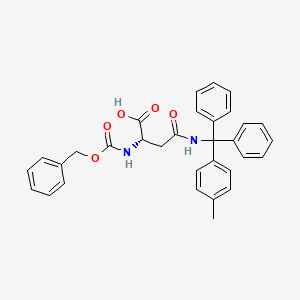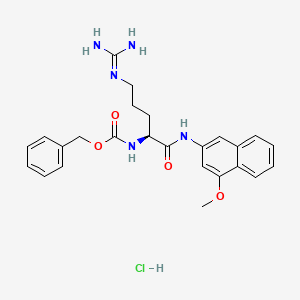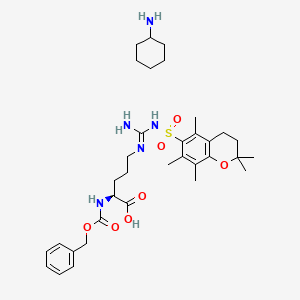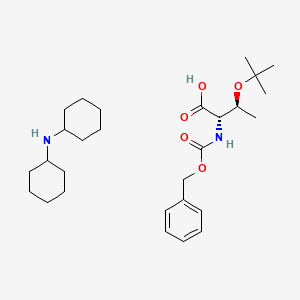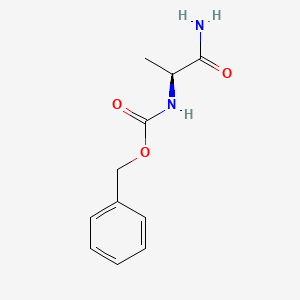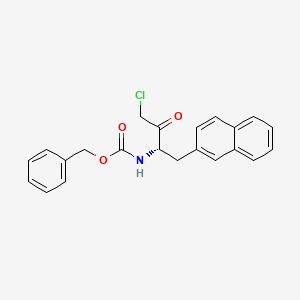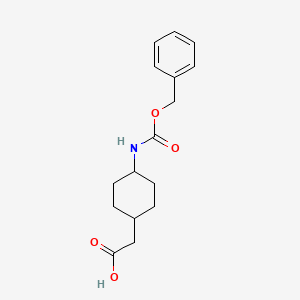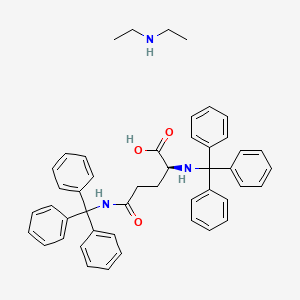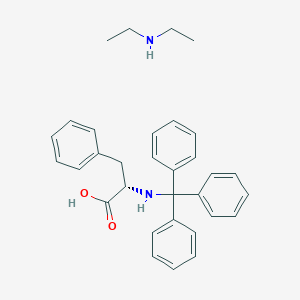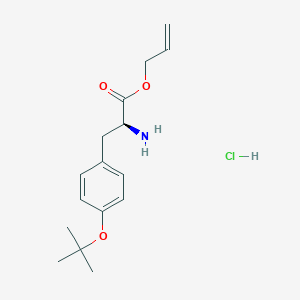
H-Tyr(tbu)-allyl ester hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Tyr(tbu)-allyl ester hydrochloride is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound features a tert-butyl (tbu) protecting group on the tyrosine side chain and an allyl ester group, which are commonly used in peptide synthesis to protect functional groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr(tbu)-allyl ester hydrochloride typically involves the protection of the tyrosine hydroxyl group with a tert-butyl group and the esterification of the carboxyl group with an allyl group. The reaction conditions often include the use of protecting agents such as tert-butyl chloride and allyl alcohol, along with catalysts like hydrochloric acid or other acid catalysts to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of H-Tyr(tbu)-allyl ester hydrochloride may involve large-scale batch reactions using similar protecting agents and catalysts. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
H-Tyr(tbu)-allyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the protecting groups, converting the compound back to its original form.
Substitution: The allyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to remove protecting groups.
Substitution: Nucleophiles like amines or thiols can be used to substitute the allyl ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected tyrosine.
科学研究应用
H-Tyr(tbu)-allyl ester hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a protected amino acid derivative, it is used in peptide synthesis and the study of reaction mechanisms.
Biology: It serves as a building block for the synthesis of peptides and proteins, aiding in the study of protein structure and function.
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of various biochemical reagents and intermediates.
作用机制
The mechanism of action of H-Tyr(tbu)-allyl ester hydrochloride involves the protection of functional groups during chemical reactions. The tert-butyl group protects the hydroxyl group of tyrosine, preventing unwanted side reactions, while the allyl ester group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and other compounds.
相似化合物的比较
Similar Compounds
H-Tyr(tbu)-OtBu hydrochloride: Another protected tyrosine derivative with tert-butyl groups on both the hydroxyl and carboxyl groups.
H-Tyr(tbu)-2-ClTrt resin: A resin-bound tyrosine derivative used in solid-phase peptide synthesis.
Uniqueness
H-Tyr(tbu)-allyl ester hydrochloride is unique due to its combination of protecting groups, which provide specific advantages in peptide synthesis. The allyl ester group allows for selective deprotection under mild conditions, making it a valuable tool in the synthesis of complex peptides.
属性
IUPAC Name |
prop-2-enyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-5-10-19-15(18)14(17)11-12-6-8-13(9-7-12)20-16(2,3)4;/h5-9,14H,1,10-11,17H2,2-4H3;1H/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFOSDWVNYYLBH-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
